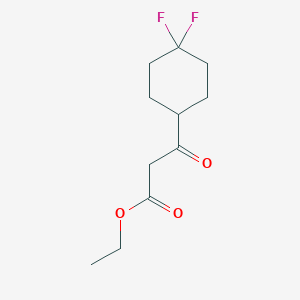

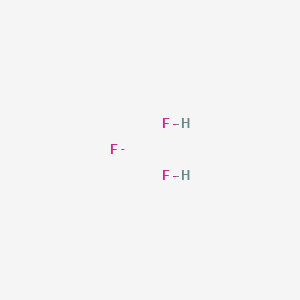

![molecular formula C7H10ClN3O3 B1144051 3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride CAS No. 1313739-01-3](/img/structure/B1144051.png)

3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride" is part of a class of chemicals that includes various pyrazole and pyridine derivatives. These compounds are of interest due to their diverse chemical reactions, structural complexity, and potential pharmacological activities.

Synthesis Analysis

The synthesis of related pyrazole derivatives involves multi-step chemical processes, including cycloaddition reactions, chlorination, oxidation, and hydrolysis steps. These procedures often utilize specific reagents and conditions to achieve the desired product with high yield and purity. For example, pyrazolo[3,4-b]pyridine derivatives have been synthesized through reactions involving 5-amino-3-methyl-1H-pyrazole and various aromatic aldehydes, followed by a Knoevenagel–Michael reaction catalyzed by n-tetrabutylammonium tribromide (TBATB) in some cases (Ghosh & Khan, 2014).

Molecular Structure Analysis

X-ray diffraction and computational studies, such as density functional theory (DFT) calculations, have been employed to determine the molecular structures of pyrazole derivatives. These analyses reveal the conformations, bonding patterns, and electronic structures of the compounds, providing insight into their chemical behavior and stability. For instance, certain pyrazolo[3,4-b]pyridine derivatives have been found to exhibit specific molecular conformations and hydrogen bonding patterns that contribute to their physical properties and reactivity (Sagar et al., 2017).

Chemical Reactions and Properties

Pyrazolo[3,4-c]pyridine derivatives undergo a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions are influenced by the electronic and steric properties of the substituents on the pyrazole and pyridine rings. The reactivity of these compounds can be tailored by modifying the substituents, enabling the synthesis of a wide range of derivatives with diverse chemical properties.

Physical Properties Analysis

The physical properties of pyrazolo[3,4-c]pyridine derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. For example, the presence of specific functional groups and the overall molecular conformation can significantly influence these properties. Studies involving single crystal X-ray diffraction provide valuable information on the crystalline structures and intermolecular interactions that affect the physical properties of these compounds.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are key characteristics of pyrazolo[3,4-c]pyridine derivatives. These properties are influenced by the electronic distribution within the molecules, which can be studied using spectroscopic methods and computational chemistry techniques. Understanding these chemical properties is crucial for exploring the potential applications of these compounds in various fields.

Scientific Research Applications

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Kinase Inhibition

Pyrazolo[3,4-b]pyridine derivatives have been extensively studied for their role in kinase inhibition. This structural motif interacts with kinases through multiple binding modes, particularly by targeting the hinge region of the kinase. This interaction is critical for the development of kinase inhibitors, which are important in the treatment of various diseases, including cancers. The versatility of pyrazolopyridine structures allows them to form additional interactions within the kinase pocket, enhancing potency and selectivity. These compounds are frequently encountered in the development of new kinase inhibitors, highlighting their importance in medicinal chemistry and drug discovery processes Steve Wenglowsky, 2013.

Heterocyclic Chemistry of Pyrazoles

Synthetic and Medicinal Chemistry

The heterocyclic chemistry of pyrazoles, including pyrazolo[3,4-c]pyridines, is crucial in organic chemistry due to its application in synthesizing biologically active compounds. Pyrazoles serve as fundamental scaffolds for developing drugs with diverse therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. The review of pyrazole chemistry emphasizes its significance in pharmaceutical compounds, illustrating the compound's potential in creating new therapeutic agents Somenath Bhattacharya et al., 2022.

Applications in Drug Development

Biological Activities

Pyrazole carboxylic acid derivatives, closely related to the compound , are highlighted for their broad spectrum of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Such compounds are essential in medicinal chemistry for their potential as therapeutic agents. The extensive review of pyrazole carboxylic acid derivatives and their synthetic methods underlines the importance of these heterocyclic compounds in drug development and medicinal applications A. Cetin, 2020.

properties

IUPAC Name |

3-oxo-1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridine-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3.ClH/c11-6-3-1-4(7(12)13)8-2-5(3)9-10-6;/h4,8H,1-2H2,(H,12,13)(H2,9,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCTUHXCVFWVEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C(=O)NN2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735077 |

Source

|

| Record name | 3-Oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1313739-01-3 |

Source

|

| Record name | 2H-Pyrazolo[3,4-c]pyridine-5-carboxylic acid, 4,5,6,7-tetrahydro-3-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313739-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

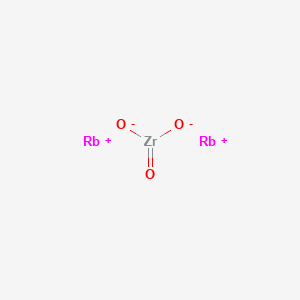

![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1143977.png)

![6-Bromo-N-methylbenzo[D]oxazol-2-amine](/img/structure/B1143981.png)